molecular formula C22H14O6 B3681699 Bis(2-formylphenyl) benzene-1,3-dicarboxylate

Bis(2-formylphenyl) benzene-1,3-dicarboxylate

Cat. No.: B3681699
M. Wt: 374.3 g/mol
InChI Key: WEXKOUZIKJNOPR-UHFFFAOYSA-N
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Description

Bis(2-formylphenyl) benzene-1,3-dicarboxylate is a complex organic compound known for its unique structural properties. It consists of a benzene ring substituted with two formyl groups and two ester groups at the 1,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-formylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bonds . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-formylphenyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-formylphenyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-formylphenyl) benzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-formylphenyl) benzene-1,2-dicarboxylate: Similar structure but with ester groups at the 1,2-positions.

    Bis(2-formylphenyl) benzene-1,4-dicarboxylate: Ester groups at the 1,4-positions.

    Bis(2-formylphenyl) benzene-1,3,5-tricarboxylate: Additional carboxylate group at the 5-position.

Uniqueness

Bis(2-formylphenyl) benzene-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in applications requiring precise molecular interactions .

Properties

IUPAC Name

bis(2-formylphenyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-13-17-6-1-3-10-19(17)27-21(25)15-8-5-9-16(12-15)22(26)28-20-11-4-2-7-18(20)14-24/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXKOUZIKJNOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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